molecular formula C22H21F3N2O4S B2912380 {1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone CAS No. 1251593-04-0

{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B2912380
CAS No.: 1251593-04-0
M. Wt: 466.48
InChI Key: INOJPDKKEHHWJT-UHFFFAOYSA-N
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Description

{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone is a benzothiazine derivative characterized by a 1,1-dioxido-4H-1,4-benzothiazin-2-yl core. Key structural features include:

  • 1,1-dioxido benzothiazine ring: This sulfone group enhances electrophilicity and metabolic stability compared to non-oxidized sulfur analogs.
  • 3-(Trifluoromethoxy)phenyl substituent: A strong electron-withdrawing group at the 4-position of the benzothiazine ring, which may influence π-π stacking interactions and bioavailability.
  • 4-Methylpiperidin-1-yl methanone: The 4-methylpiperidine moiety contributes to lipophilicity and may modulate target binding or pharmacokinetics.

Properties

IUPAC Name

[1,1-dioxo-4-[3-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-15-9-11-26(12-10-15)21(28)20-14-27(18-7-2-3-8-19(18)32(20,29)30)16-5-4-6-17(13-16)31-22(23,24)25/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOJPDKKEHHWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazin ring.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy-containing reagents.

    Attachment of the Piperidinyl Methanone Moiety: This step involves the coupling of the piperidinyl methanone group to the benzothiazin ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzothiazin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

The compound {1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone is a complex organic molecule featuring a benzothiazin core, a trifluoromethoxy phenyl group, and a piperidine moiety. It is a benzothiazine derivative that has gained interest in medicinal chemistry because of its potential applications in pharmacology. The dioxido group indicates potential reactivity and stability in various chemical environments. The presence of functional groups such as trifluoromethoxy and piperidine suggests possible interactions with biological targets, making it a candidate for further research in drug development.

Synthesis
The synthesis of {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach includes multicomponent reactions (MCRs), which are efficient in generating complex molecules. The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yields and purity. Techniques like chromatography are essential for purification at various stages of synthesis. Recent advancements in computational chemistry also aid in predicting optimal reaction pathways and conditions, enhancing the efficiency of synthesis.

Potential applications
The potential applications of this compound span several fields:

  • Medicinal Chemistry : Due to its structural diversity and potential biological applications.
  • Drug Development : The presence of functional groups such as trifluoromethoxy and piperidine suggests possible interactions with biological targets, making it a candidate for further research in drug development.

Mechanism of Action

The mechanism of action of {1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazine and Related Derivatives

Compound Name Substituents Molecular Formula Key Features Possible Implications
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl (R1); Phenyl (R2) C₂₆H₂₅NO₃S - Bulky 4-butylphenyl group may hinder membrane permeability.
- Simple phenyl ketone.
Reduced CNS penetration compared to piperidine analogs.
{4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone 4-(Dimethylamino)phenyl (R1); 2,4-Dimethylphenyl (R2) C₂₉H₂₈FN₂O₃S - Electron-donating dimethylamino group enhances solubility.
- Fluorine improves metabolic stability.
Potential for enhanced target binding via amino group interactions.
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dimethoxyphenyl (R1); 2,4-Dimethylphenyl (R2) C₂₈H₂₅FNO₅S - Methoxy groups increase polarity.
- Fluorine at position 6 may reduce oxidative metabolism.
Improved solubility but potentially lower blood-brain barrier (BBB) penetration.
2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone Thiadiazine core; 4-Methylpiperidin-1-yl C₁₅H₁₈FN₃O₃S₂ - Thiadiazine instead of benzothiazine.
- Thioether linkage.
Altered binding kinetics due to sulfur position and ring conformation.

Substituent Analysis

  • Electron-Withdrawing vs. Dimethylamino groups () increase basicity and solubility but may reduce BBB penetration due to higher polarity .
  • Piperidine vs. Aryl Ketones :

    • The 4-methylpiperidin-1-yl group in the target compound likely enhances lipophilicity compared to phenyl () or 2,4-dimethylphenyl () ketones, favoring membrane permeability and metabolic stability .
  • Heterocyclic Core Modifications :

    • Replacing benzothiazine with thiadiazine () alters ring puckering and hydrogen-bonding capacity, which could affect target selectivity .

Biological Activity

The compound {1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone is a benzothiazine derivative notable for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a benzothiazine ring system, a dioxido functional group, and trifluoromethoxy substituents, which significantly influence its reactivity and interaction with biological targets. The molecular structure can be represented as follows:

C19H20F3N2O3S\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_2\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 397.43 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

The mechanism of action for this compound involves several pathways, primarily targeting specific enzymes or receptors within biological systems. Computational studies, including density functional theory (DFT), have been employed to elucidate the electronic distribution and molecular geometry, aiding in predicting interactions at the molecular level.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines by targeting the PI3Kδ pathway, which is crucial for cell proliferation and survival. The ability to inhibit this pathway suggests potential applications in treating cancers resistant to conventional therapies .

Antimicrobial Properties

Benzothiazine derivatives have also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial potential. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Study 1: Anticancer Efficacy

A study published in Nature Communications evaluated the efficacy of similar benzothiazine derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and inhibited tumor growth in xenograft models. The compound demonstrated an IC50 value in the low micromolar range, highlighting its potency .

Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, derivatives of benzothiazine were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with trifluoromethoxy substitutions exhibited enhanced activity compared to their non-substituted counterparts, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Research Findings

Study Activity Cell Line/Pathogen IC50/MIC
Study 1AnticancerVarious Cancer Cell LinesLow µM range
Study 2AntimicrobialStaphylococcus aureusLow µg/mL
Study 3AntimicrobialEscherichia coliLow µg/mL

Q & A

What are the optimal synthetic routes and purification strategies for this compound, given its trifluoromethoxy and benzothiazine-dioxide moieties?

Level: Basic
Methodological Answer:
The synthesis of this compound requires careful optimization of reaction conditions due to the electron-withdrawing trifluoromethoxy group and the sulfone (dioxido) moiety in the benzothiazine ring. Key steps include:

  • Coupling Reactions: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the 3-(trifluoromethoxy)phenyl group to the benzothiazine core. Ensure anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions .
  • Purification: Employ gradient silica gel chromatography (e.g., hexane/EtOAc 5:5 to 3:7) to isolate intermediates. Final purification may require recrystallization from ethanol or acetonitrile to achieve >95% purity, as validated by HPLC (retention time analysis at 254 nm) and elemental analysis .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding ring puckering in the benzothiazine-dioxide system?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography: Use SHELXL for small-molecule refinement to determine precise bond angles and torsion angles. The sulfone group’s planarity and the benzothiazine ring puckering can be quantified using Cremer-Pople parameters (amplitude and phase coordinates) to distinguish between chair, boat, or twist-boat conformations .
  • NMR: Assign ¹H and ¹³C signals via 2D techniques (COSY, HSQC, HMBC). The trifluoromethoxy group’s deshielding effect on adjacent protons (e.g., C3-phenyl protons) and coupling patterns (e.g., ³JHF in ¹⁹F NMR) confirm regiochemistry .

What experimental approaches address discrepancies between calculated and observed elemental analysis data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N deviations >0.3%) may arise from incomplete combustion or hygroscopic intermediates. Mitigation strategies include:

  • Repeat Analysis: Conduct combustion analysis in triplicate under controlled humidity.
  • Complementary Techniques: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and inductively coupled plasma mass spectrometry (ICP-MS) to rule out metal contaminants from catalysts .

How does the trifluoromethoxy group influence electronic properties and reactivity in downstream functionalization?

Level: Basic
Methodological Answer:
The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), which:

  • Reduces Nucleophilicity: Limits SN2 reactivity at the benzothiazine nitrogen.
  • Directs Electrophilic Substitution: Meta/para positions on the phenyl ring are favored.
  • Stabilizes Intermediates: Enhances resonance stabilization in radical or carbocation intermediates during oxidation/reduction. Validate via Hammett plots or DFT calculations (e.g., B3LYP/6-31G*) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., peptide-AMC) to test protease inhibition. Include positive controls (e.g., E-64 for cysteine proteases) and vehicle controls (DMSO <0.1%).
  • Cellular Uptake Studies: Radiolabel the compound with ¹⁸F (via trifluoromethoxy group) and quantify uptake in target cell lines using scintillation counting. Normalize to protein content via BCA assay .

How can computational modeling predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions. The 4-methylpiperidinyl group’s conformation (chair vs. twist) impacts hydrophobic pocket fitting.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the sulfone group and catalytic lysine residues. Compare binding free energies (MM/PBSA) to experimental IC₅₀ values .

What strategies mitigate solubility challenges during formulation for in vivo studies?

Level: Basic
Methodological Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Salt Formation: Convert the free base to a hydrochloride salt via treatment with HCl in diethyl ether. Confirm salt formation via FT-IR (N-H stretch at 2500 cm⁻¹) and solubility testing in PBS (pH 7.4) .

How do structural modifications (e.g., replacing 4-methylpiperidinyl with other heterocycles) affect SAR?

Level: Advanced
Methodological Answer:

  • Piperidine Analogs: Replace 4-methylpiperidinyl with 4-cyanopiperidine to introduce hydrogen-bonding capability. Assess changes in IC₅₀ via dose-response curves.
  • Benzothiazine Modifications: Substitute the sulfone with a sulfide to evaluate redox sensitivity. Monitor stability under glutathione-rich conditions .

What crystallographic software and parameters are critical for resolving polymorphism in this compound?

Level: Advanced
Methodological Answer:

  • SHELXT for Structure Solution: Use Olex2 interface for space group determination (e.g., P2₁/c vs. C2/c).
  • Hirshfeld Surface Analysis: Compare fingerprint plots (CrystalExplorer) to identify dominant intermolecular interactions (e.g., C-F⋯H contacts from trifluoromethoxy groups) across polymorphs .

How should researchers validate synthetic intermediates when scaling up from mg to gram quantities?

Level: Basic
Methodological Answer:

  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression (e.g., carbonyl stretching at 1680 cm⁻¹).
  • Scale-up Validation: Use DOE (Design of Experiments) to optimize stirring rate, temperature, and solvent volume. Confirm reproducibility via TLC and ¹H NMR .

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